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Compound of Interest

Compound Name: C.l. Disperse Blue 35

Cat. No.: B082101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
the anthraquinone dye, C.l. Disperse Blue 35. Due to the limited availability of complete,
experimentally-derived spectra for this specific compound in publicly accessible literature, this
document consolidates known information and supplements it with data from structurally similar
compounds to provide a predictive and interpretive framework.

Chemical Structure and Identity

C.l. Disperse Blue 35 is primarily identified as 1,5-diamino-4,8-dihydroxy-2-(4-
hydroxyphenyl)anthracene-9,10-dione. However, it is crucial to note that some sources indicate
that commercial Disperse Blue 35 may exist as a mixture, potentially including methylated
derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone. This structural ambiguity should be
considered when analyzing spectroscopic data.

Table 1: Chemical Identity of C.l. Disperse Blue 35
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Identifier Value

1,5-diamino-4,8-dihydroxy-2-(4-
hydroxyphenyl)anthracene-9,10-dione

Chemical Name

C.l. Name Disperse Blue 35
CAS Number 12222-75-2
Molecular Formula C20H14N20s5
Molecular Weight 362.34 g/mol
Chemical Class Anthraquinone Dye

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of anthraquinone dyes is characterized by electronic transitions within the
aromatic system. Typically, these dyes exhibit strong 1 - 11* absorption bands in the 220-350
nm region and a weaker, longer-wavelength n - 1t* absorption band, which is responsible for
their color.

Table 2: UV-Vis Spectroscopic Data for C.l. Disperse Blue 35

Parameter Value Solvent Reference
Amax (Calculated) 580 nm Not Specified [1]
Typical T - 1T
N 220 - 350 nm General [2]
Transitions
Typicaln - 1
~400 nm General [2]

Transition

The calculated maximum absorption (Amax) at 580 nm is consistent with the blue color of the
dye. The exact position and intensity of the absorption bands are influenced by the solvent
polarity and the specific substitution pattern on the anthraquinone core.

Fourier-Transform Infrared (FTIR) Spectroscopy
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The FTIR spectrum of C.l. Disperse Blue 35 is expected to show characteristic absorption
bands corresponding to its various functional groups. While a specific experimental spectrum
for this dye is not readily available, the expected vibrational modes can be inferred from its
structure and data on similar anthraquinone derivatives.

Table 3: Predicted FTIR Spectral Data for C.l. Disperse Blue 35

Wavenumber (cm—?) Vibration Mode Expected Intensity

O-H Stretching (phenolic), N-H )
3500 - 3300 ) ] Broad, Medium-Strong
Stretching (amino)

3100 - 3000 Aromatic C-H Stretching Medium-Weak
1670 - 1630 C=0 Stretching (quinone) Strong
C=C Stretching (aromatic), N- )
1620 - 1580 . Medium-Strong
H Bending
1500 - 1400 C=C Stretching (aromatic) Medium

C-0O Stretching (phenolic), C-N ,
1300 - 1200 ] ] ) Medium-Strong
Stretching (aromatic amine)

Aromatic C-H Out-of-Plane
900 - 675 ) Strong
Bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen
(*H NMR) and carbon (*3C NMR) atoms in a molecule. No experimental NMR data for C.I.
Disperse Blue 35 has been found in the reviewed literature. However, expected chemical shift
regions can be predicted based on the analysis of its structural components and data from
related compounds like 1,5-diaminoanthraquinone.

Table 4: Predicted *H NMR Chemical Shifts for C.l. Disperse Blue 35
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Predicted Chemical Shift

Proton Type Multiplicity
(3, ppm)
Aromatic Protons )
_ 7.0-85 Multiplets
(Anthraquinone Core)
Aromatic Protons
6.5-75 Doublets
(Hydroxyphenyl Group)
Amino Protons (-NH2) 50-7.0 Broad Singlet
Hydroxyl Protons (-OH) 9.0-12.0 Broad Singlet

Table 5: Predicted 13C NMR Chemical Shifts for C.l. Disperse Blue 35

Carbon Type Predicted Chemical Shift (6, ppm)
Carbonyl Carbons (C=0) 180 - 190
Aromatic Carbons (C-O, C-N) 140 - 160
Aromatic Carbons (C-C, C-H) 110-135

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
discussed. These should be adapted and optimized for the specific instrumentation and sample
characteristics.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of C.l. Disperse Blue 35 in a suitable
spectroscopic grade solvent (e.g., ethanol, methanol, or dimethylformamide). The
concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the
Amax.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

» Blanking: Fill a cuvette with the pure solvent to be used as a reference (blank).
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Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm.

Data Analysis: Identify the wavelength of maximum absorbance (Amax) and any other
significant absorption peaks.

FTIR Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small
amount of the dye with dry potassium bromide (KBr) powder and press it into a thin,
transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct
measurement of the solid powder.

Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

Background Scan: Perform a background scan of the empty sample compartment or the ATR
crystal.

Measurement: Place the sample in the beam path and record the infrared spectrum, typically
in the range of 4000-400 cm™1,

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding molecular vibrations.

NMR Spectroscopy

Sample Preparation: Dissolve a few milligrams of the dye in a suitable deuterated solvent
(e.g., DMSO-ds, CDCIs). The choice of solvent is critical to avoid interfering signals and
ensure sample solubility.

Instrumentation: Use a high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 400
MHz or higher).

Measurement: Acquire *H and 3C NMR spectra. Standard pulse sequences should be
employed. For 13C NMR, proton-decoupled spectra are typically acquired to simplify the
spectrum to single lines for each unique carbon atom.

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline
correction). Determine the chemical shifts (d) in parts per million (ppm) relative to a
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reference standard (e.g., tetramethylsilane, TMS). Analyze the integration of *H signals and
the splitting patterns (multiplicity) to deduce the connectivity of protons.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a dye like C.l. Disperse Blue 35.
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Caption: General workflow for the spectroscopic analysis of C.l. Disperse Blue 35.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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